REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[O:5][C:4](=[O:6])[CH2:3]1.S([O-])(O)(=O)=O.[Na+].[CH3:19][OH:20]>>[CH3:19][O:20][C:4](=[O:6])[CH2:3][C:2]([CH3:1])([OH:5])[CH2:7][CH2:8][CH:9]=[C:10]([CH3:11])[CH3:12] |f:1.2|
|
Name
|
Na
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone
|
Quantity
|
50.47 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(O1)=O)CCC=C(C)C
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
Next, the mixture was stirred at 20° C. for 1.2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 16° C
|
Type
|
STIRRING
|
Details
|
After being stirred for a further 1.7 h at 20° C.
|
Duration
|
1.7 h
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated (80 mbar, 40° C.)
|
Type
|
DISTILLATION
|
Details
|
the main fraction distilled at 95° C. to 97° C
|
Reaction Time |
1.2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CCC=C(C)C)(O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.52 g | |
YIELD: PERCENTYIELD | 87.1% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |